molecular formula C20H23NO5S B5798226 3-{[3-(METHOXYCARBONYL)-5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

3-{[3-(METHOXYCARBONYL)-5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B5798226
M. Wt: 389.5 g/mol
InChI Key: BYXKNFRGYNRJGJ-UHFFFAOYSA-N
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Description

3-{[3-(METHOXYCARBONYL)-5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(METHOXYCARBONYL)-5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the methoxycarbonyl, methyl, and propan-2-yl phenyl groups. The final step involves the carbamoylation of the propanoic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(METHOXYCARBONYL)-5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-{[3-(METHOXYCARBONYL)-5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-{[3-(METHOXYCARBONYL)-5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites and alter the activity of its targets, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Carboxymethyl Chitosan: A biocompatible hydrogel with medical applications.

    Ringer’s Lactate Solution: A mixture used for fluid replacement in medical settings.

Uniqueness

3-{[3-(METHOXYCARBONYL)-5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its specific combination of functional groups and the thiophene ring structure. This uniqueness allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-[[3-methoxycarbonyl-5-methyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-11(2)13-5-7-14(8-6-13)17-12(3)27-19(18(17)20(25)26-4)21-15(22)9-10-16(23)24/h5-8,11H,9-10H2,1-4H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXKNFRGYNRJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C(=O)OC)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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